molecular formula C14H12O5 B1245346 Pintulin

Pintulin

Cat. No.: B1245346
M. Wt: 260.24 g/mol
InChI Key: ZDTFYABNHWHUNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pintulin is a natural product found in Penicillium vulpinum with data available.

Scientific Research Applications

Discovery and Characterization

Pintulin, a derivative of isopatulin, was identified from the fermentation broth of Penicillium vulpinum F-4148 during a screening program for natural products with potential anticancer properties. Despite showing weak activity against tumor cell lines compared to adriamycin, the discovery of this compound contributes to the expanding inventory of fungal metabolites with potential biomedical applications. The research emphasizes the importance of exploring natural products for novel drug leads, particularly from fungal sources which have historically been a rich source of pharmacologically active compounds (Mikami et al., 1996).

Therapeutic Protein Expression in Plants

In an unrelated study focusing on the expression of a cholera toxin B-proinsulin fusion protein in plant chloroplasts, the potential for using plants as a platform for producing therapeutic proteins was demonstrated. Although not directly related to this compound, this research illustrates the broader context of scientific efforts in biotechnology to harness biological systems for therapeutic purposes. The study's success in expressing a therapeutic protein in an edible crop opens avenues for low-cost production and delivery of pharmaceuticals, highlighting the innovative approaches being explored in the field of biopharmaceuticals (Ruhlman et al., 2007).

Properties

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

6-[(3-hydroxyphenyl)methoxy]-4,6-dihydrofuro[3,2-c]pyran-2-one

InChI

InChI=1S/C14H12O5/c15-11-3-1-2-9(4-11)7-17-14-6-12-10(8-18-14)5-13(16)19-12/h1-6,14-15H,7-8H2

InChI Key

ZDTFYABNHWHUNO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=O)OC2=CC(O1)OCC3=CC(=CC=C3)O

Synonyms

pintulin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.